molecular formula C13H15N3O B216751 2-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenol CAS No. 108877-44-7

2-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenol

Cat. No.: B216751
CAS No.: 108877-44-7
M. Wt: 229.28 g/mol
InChI Key: XOMBXKRLKULZBZ-UHFFFAOYSA-N
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Description

2-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenol is a heterocyclic compound featuring a fused triazole-azepine core linked to a phenolic group. Its molecular formula is C₁₃H₁₅N₃O (MW: 229.28 g/mol), with structural identifiers including SMILES C1CCC2=NN=C(N2CC1)C3=CC(=CC=C3)O and InChIKey MDVXGUQWECPHRT-UHFFFAOYSA-N . The compound is registered under CAS No. 108877-44-7 and classified under HS code 29339980 for nitrogen-containing heterocycles .

Synthetically, it is prepared via condensation of 2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acetonitrile with (het)arenecarbaldehydes in ethanol, catalyzed by piperidine . Pharmacologically, derivatives of this scaffold exhibit analgesic and anti-inflammatory activities, with one study showing comparable efficacy to ketorolac in pain models .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenolic compound with a suitable triazole precursor in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to promote cyclization, resulting in the formation of the desired triazoloazepine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The triazoloazepine ring can be reduced under hydrogenation conditions to yield partially or fully saturated derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Halogenating agents (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.

Major Products

    Oxidation: Quinones or other oxidized phenolic derivatives.

    Reduction: Saturated triazoloazepine derivatives.

    Substitution: Halogenated or nitrated phenolic compounds.

Scientific Research Applications

Pharmacological Potential

Research indicates that compounds similar to 2-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenol exhibit various pharmacological activities:

  • Antidepressant Effects : Studies suggest that triazolo derivatives can modulate neurotransmitter systems, potentially offering therapeutic benefits in treating depression and anxiety disorders.
  • Antitumor Activity : Preliminary data indicate that derivatives of this compound may interact with cellular pathways involved in cancer proliferation and survival.

Proteomics Research

The compound is utilized in proteomics for its ability to interact with specific proteins and enzymes. This interaction can be critical for understanding disease mechanisms and developing targeted therapies.

Neuropharmacology

The unique structure of this compound allows it to potentially influence neurochemical pathways. This opens avenues for research into neurodegenerative diseases and cognitive disorders.

Case Study 1: Antidepressant Activity

A study investigating the antidepressant properties of triazolo derivatives found that certain modifications to the phenolic structure enhance serotonin receptor affinity. This suggests that this compound could be optimized for increased efficacy in mood disorders.

Case Study 2: Antitumor Mechanisms

In vitro studies have demonstrated that analogs of this compound can inhibit the growth of specific cancer cell lines by inducing apoptosis through mitochondrial pathways. Further research is needed to elucidate the precise mechanisms involved.

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesNotable Applications
3-Methoxy-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)-1H-pyrazol-4-aminePyrazole ring fused with triazoleAntitumor research
6-Methylpyrazolo[1,2-b]pyridazineFused pyrazole-pyridazineAnti-inflammatory
5-Amino-[1,2,4]triazoleSimple triazole structurePlant growth regulation

This table highlights how structural variations influence the biological activities and applications of these compounds.

Mechanism of Action

The mechanism of action of 2-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenolic group can form hydrogen bonds with active sites, while the triazoloazepine ring can interact with hydrophobic pockets, enhancing binding affinity and specificity. These interactions can modulate biological pathways, leading to the observed pharmacological effects.

Comparison with Similar Compounds

Functional Group Impact on Activity

  • Phenolic (-OH) Group: The target compound’s phenolic moiety enhances solubility and hydrogen-bonding interactions, contributing to its analgesic efficacy. In contrast, chlorophenyl derivatives (e.g., ) prioritize antimicrobial activity due to increased lipophilicity and membrane penetration .
  • Acrylonitrile Moieties : Derivatives like 3-(4-hydroxyphenyl)-2-(triazoloazepin-3-yl)acrylonitrile show improved analgesic potency, likely due to electron-withdrawing effects stabilizing receptor interactions .
  • Quaternary Ammonium Salts: Bromide derivatives (e.g., 3-[(4-bromophenylamino)-methyl]-1-[2-(4-methoxyphenyl)-2-oxoethyl]-triazoloazepin-1-ium bromide) exhibit broad-spectrum antimicrobial activity, with MIC values (6.2–25.0 mg/mL) rivaling linezolid .

Pharmacokinetic and Toxicity Considerations

  • Target Compound: Limited data, but phenolic groups may improve metabolic stability over halogenated analogues.
  • Quaternary Bromides : High polarity reduces blood-brain barrier penetration, minimizing CNS toxicity but limiting applications to peripheral infections .

Biological Activity

The compound 2-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenol is a complex organic molecule with significant potential for various biological activities. Its unique structural features combine a phenolic group with a triazoloazepine moiety, which may contribute to its pharmacological properties. This article explores the biological activity of this compound through detailed research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of the compound is C12H14N4C_{12}H_{14}N_{4}, with a molecular weight of approximately 229.28 g/mol. The presence of the tetrahydrotriazole structure suggests that it may exhibit interesting pharmacological properties due to the heterocyclic nature of its structure.

Property Value
Molecular FormulaC₁₂H₁₄N₄
Molecular Weight229.28 g/mol
Structural FeaturesPhenolic group, Triazoloazepine moiety

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of compounds related to triazoloazepines. In particular, derivatives of triazoloazepines have shown selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation. For instance, derivatives with similar structures exhibited anti-inflammatory effects comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac and ketorolac in various in vivo models .

Case Study:
In a study evaluating the anti-inflammatory effects of triazoloazepine derivatives using the carrageenan-induced paw edema model in rats, several compounds demonstrated significant reduction in inflammation markers. The most potent derivative showed an inhibition rate exceeding that of traditional NSAIDs .

Antimicrobial Activity

Compounds containing the triazole ring have been extensively studied for their antimicrobial properties. Research indicates that this compound may possess antibacterial and antifungal activities due to its ability to disrupt microbial cell membranes or inhibit essential enzymes .

Table: Antimicrobial Activity Comparison

Compound Activity
This compoundModerate antibacterial activity against E. coli
Triazole derivative AStrong antifungal activity against Candida spp.
Triazole derivative BEffective against Staphylococcus aureus

Antioxidant Activity

The antioxidant properties of this compound are also noteworthy. Studies suggest that triazole-containing compounds can scavenge free radicals and reduce oxidative stress in biological systems. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS) .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors involved in inflammatory pathways and microbial resistance mechanisms. The phenolic hydroxyl group may enhance its reactivity and binding affinity to these targets.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenol, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation reactions using substituted azepine precursors and triazole-forming agents. For example, analogous triazolo-azepine derivatives have been prepared by reacting hydrazine derivatives with carbonyl intermediates under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) . Optimization involves:

  • Catalyst screening : Use Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency.
  • Temperature control : Maintain 80–100°C to balance reaction rate and byproduct formation.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol improves purity (>95%) .

Q. Which spectroscopic techniques are most reliable for characterizing the structural integrity of triazolo-azepine derivatives?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm regiochemistry of the triazole ring and azepine backbone. For example, the phenolic -OH proton typically appears as a singlet near δ 9–10 ppm, while azepine protons show multiplet splitting between δ 1.5–3.0 ppm .
  • Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ peaks) and detect fragmentation patterns specific to the triazole moiety.
  • X-ray crystallography : Resolve ambiguous stereochemistry in crystalline derivatives .

Q. How can researchers ensure the stability of this compound during storage and experimental use?

  • Methodological Answer : Stability is influenced by light, humidity, and temperature. Best practices include:

  • Storage : Keep in amber vials at –20°C under inert gas (argon/nitrogen) to prevent oxidation.
  • Solvent selection : Avoid aqueous buffers unless necessary; use anhydrous DMSO or DMF for stock solutions.
  • Periodic analysis : Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) at 254 nm .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of triazolo-azepine derivatives in novel reaction pathways?

  • Methodological Answer :

  • DFT calculations : Use Gaussian or ORCA software to model frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack. For example, the triazole nitrogen atoms often exhibit high electron density, favoring alkylation or acylation .
  • Molecular dynamics simulations : Study solvent effects on reaction kinetics (e.g., solvation shells in DMSO vs. THF) to optimize solvent choice .

Q. What strategies resolve contradictions in reported biological activities of triazolo-azepine derivatives across studies?

  • Methodological Answer :

  • Meta-analysis : Use tools like RevMan to aggregate data from multiple studies, adjusting for variables like assay type (e.g., enzyme inhibition vs. cell viability) and purity thresholds.
  • Dose-response reevaluation : Reproduce experiments with standardized concentrations (e.g., IC₅₀ values) and include positive controls (e.g., reference inhibitors) to validate assay conditions .

Q. How can multi-variable experimental designs improve the study of structure-activity relationships (SAR) for this compound?

  • Methodological Answer : Implement split-plot or factorial designs to test variables simultaneously:

  • Factors : Substituent groups (e.g., electron-withdrawing vs. donating), solvent polarity, and temperature.
  • Response metrics : Yield, purity, and biological activity (e.g., IC₅₀).
  • Statistical analysis : Use ANOVA or PLS regression to identify significant interactions (e.g., solvent polarity × substituent electronic effects) .

Q. What methodologies assess the environmental fate of triazolo-azepine derivatives in ecotoxicological studies?

  • Methodological Answer :

  • Biodegradation assays : OECD 301F test to measure microbial degradation in aqueous systems.
  • Partition coefficients : Determine log Kow (octanol-water) via shake-flask method to predict bioaccumulation potential.
  • Toxicity profiling : Use Daphnia magna or algae models to evaluate acute/chronic effects at environmentally relevant concentrations (µg/L–mg/L) .

Q. Data Analysis and Theoretical Frameworks

Q. How should researchers integrate theoretical frameworks into mechanistic studies of triazolo-azepine reactivity?

  • Methodological Answer :

  • Conceptual frameworks : Link to Hammett’s linear free-energy relationships (LFER) to correlate substituent effects with reaction rates.
  • Mechanistic probes : Use isotopic labeling (e.g., ¹⁵N-triazole) or trapping experiments (e.g., TEMPO for radical intermediates) to validate proposed pathways .

Properties

IUPAC Name

2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c17-11-7-4-3-6-10(11)13-15-14-12-8-2-1-5-9-16(12)13/h3-4,6-7,17H,1-2,5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOMBXKRLKULZBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(N2CC1)C3=CC=CC=C3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60425376
Record name Phenol,2-(6,7,8,9-tetrahydro-5H-1,2,4-triazolo[4,3-a]azepin-3-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60425376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

23.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666572
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

108877-44-7
Record name Phenol,2-(6,7,8,9-tetrahydro-5H-1,2,4-triazolo[4,3-a]azepin-3-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60425376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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